molecular formula C10H11BO4 B1585733 [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid CAS No. 380430-59-1

[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

Cat. No.: B1585733
CAS No.: 380430-59-1
M. Wt: 206.00 g/mol
InChI Key: DZTWTEGVKAHSGN-UHFFFAOYSA-N
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Description

[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid: is a boronic acid derivative with a unique structure that makes it valuable in various scientific research fields. It is known for its applications in organic synthesis, medicinal chemistry, and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with methoxy-substituted enones under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and other functionalized compounds.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group allows for versatile reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is used in medicinal chemistry for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

IUPAC Name

[3-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTWTEGVKAHSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=CC(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378491
Record name [3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-59-1
Record name [3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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